molecular formula C18H19N5O3 B5659981 6-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one

6-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one

Cat. No. B5659981
M. Wt: 353.4 g/mol
InChI Key: IZDZEOMLLWTYQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives often involves multi-component condensation reactions or palladium-catalyzed cascade reactions. These methods are designed to efficiently build complex heterocyclic structures, which are common in pharmaceutical and organic chemistry due to their biological relevance and chemical properties (Moosavi-Zare et al., 2013); (Ju Zhang et al., 2016).

Molecular Structure Analysis

The crystal and molecular structure of related compounds, determined via X-ray diffraction, often reveals a near-coplanar arrangement of the core heterocyclic rings, stabilized by various intermolecular interactions. These structural insights are crucial for understanding the compound's reactivity and interaction potential (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

Compounds within this chemical family can undergo various reactions, including ring closures and openings, which are instrumental in their synthesis. These reactions are often influenced by the presence of functional groups, such as methoxy or amino groups, that can participate in or facilitate these transformations (O. Migliara et al., 1980).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are determined by the compound's molecular structure. While specific data on the compound may not be readily available, related structures exhibit behaviors that can provide predictive insights. For example, crystallography studies reveal how molecular packing can affect the material's state and its solubility in various solvents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups and overall molecular architecture. The presence of an imidazo[4,5-c]pyridine core, for instance, suggests potential biological activity and the ability to participate in hydrogen bonding and π-π interactions, which could affect its binding to biological targets or catalysts (G. Dhanalakshmi et al., 2018).

properties

IUPAC Name

3-[2-(3-methoxyphenyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-26-12-4-2-3-11(9-12)17-19-13-7-8-23(10-15(13)20-17)18(25)14-5-6-16(24)22-21-14/h2-4,9H,5-8,10H2,1H3,(H,19,20)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDZEOMLLWTYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2)CN(CC3)C(=O)C4=NNC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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